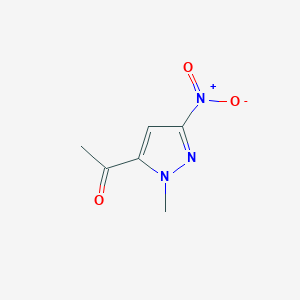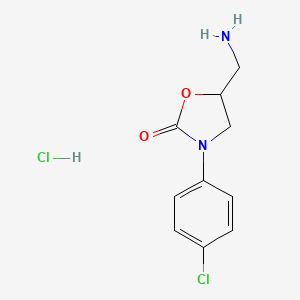![molecular formula C9H8N2O2S B1378619 6-シクロプロピルイミダゾ[2,1-b][1,3]チアゾール-5-カルボン酸 CAS No. 1423032-30-7](/img/structure/B1378619.png)
6-シクロプロピルイミダゾ[2,1-b][1,3]チアゾール-5-カルボン酸
概要
説明
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring.
科学的研究の応用
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
将来の方向性
Thiazoles, including “6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are present in several drugs used in cancer therapy . Therefore, thiazoles are an interesting scaffold for the development of new drugs, especially in combination therapy, based on their favorable properties and novel mechanism of action .
作用機序
Target of Action
The primary target of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria. The downstream effects include disruption of energy production and cellular respiration, leading to the death of the mycobacteria .
Pharmacokinetics
The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543 . ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .
Result of Action
The result of the compound’s action is the effective killing of mycobacteria. This is achieved through the disruption of the electron transport chain, which leads to the cessation of energy production and cellular respiration .
生化学分析
Biochemical Properties
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interaction between 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, which can have implications for conditions related to purine metabolism.
Cellular Effects
The effects of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the DNA binding and topoisomerase II interaction, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase . These effects can ultimately result in cell death, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, its interaction with topoisomerase II leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid have been observed to change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase and topoisomerase II over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with xanthine oxidase, leading to the inhibition of uric acid production . This interaction can affect metabolic flux and metabolite levels, potentially providing therapeutic benefits for conditions such as gout and hyperuricemia.
Transport and Distribution
Within cells and tissues, 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is critical for its activity and function. It has been observed to localize to the nucleus, where it interacts with DNA and topoisomerase II . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The nuclear localization is essential for its role in inducing DNA damage and cell cycle arrest.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
類似化合物との比較
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- Indole derivatives
Comparison: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable molecule for specific applications .
特性
IUPAC Name |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)7-6(5-1-2-5)10-9-11(7)3-4-14-9/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNRYMYQAYKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N3C=CSC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-30-7 | |
| Record name | 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)








![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)



